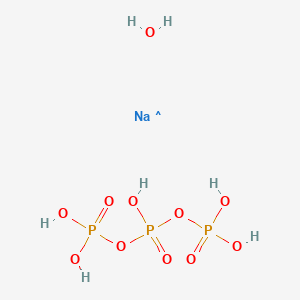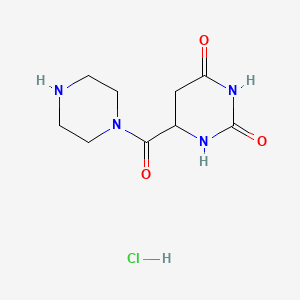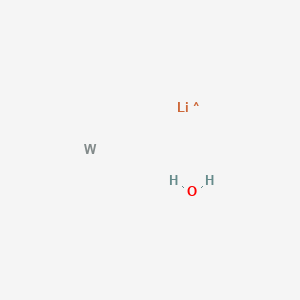![molecular formula C22H33ClO6 B12345081 2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B12345081.png)
2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry
準備方法
The synthesis of 2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyran Ring: The initial step involves the formation of the pyran ring through a cyclization reaction.
Substitution with tert-Butyl Groups: The pyran ring is then substituted with tert-butyl groups at the 2 and 6 positions using tert-butyl chloride in the presence of a strong base.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction.
Formation of the Ethenyl Linkage: The final step involves the formation of the ethenyl linkage through a Wittig reaction, followed by the addition of perchlorate to form the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Addition: The ethenyl linkage allows for addition reactions with hydrogen, halogens, or other electrophiles, forming various addition products.
科学的研究の応用
2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in certain reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers, due to its stability and reactivity.
作用機序
The mechanism of action of 2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate involves its interaction with molecular targets through various pathways:
Oxidative Stress Pathway: The compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways by interacting with receptors or other signaling molecules, affecting cellular responses.
類似化合物との比較
2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate can be compared with similar compounds such as:
2,6-di-tert-butyl-4-methylphenol: Known for its antioxidant properties, this compound is widely used as a food additive and in industrial applications.
2,6-di-tert-butyl-4-mercaptophenol: This compound is used as an antioxidant and stabilizer in polymers and rubber products.
2,6-di-tert-butyl-4-methylpyridine: Used in organic synthesis as a non-nucleophilic base and in the production of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its structural complexity and the presence of both tert-butyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity.
特性
分子式 |
C22H33ClO6 |
|---|---|
分子量 |
428.9 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3,4,5-tetrahydropyran-6-ylium;perchlorate |
InChI |
InChI=1S/C22H33O2.ClO4/c1-21(2,3)19-14-17(15-20(24-19)22(4,5)6)9-8-16-10-12-18(23-7)13-11-16;2-1(3,4)5/h8-13,17,19H,14-15H2,1-7H3;/q+1;-1/b9-8+; |
InChIキー |
JDPQROUFAXGASM-HRNDJLQDSA-N |
異性体SMILES |
CC(C)(C)C1CC(C[C+](O1)C(C)(C)C)/C=C/C2=CC=C(C=C2)OC.[O-][Cl+3]([O-])([O-])[O-] |
正規SMILES |
CC(C)(C)C1CC(C[C+](O1)C(C)(C)C)C=CC2=CC=C(C=C2)OC.[O-][Cl+3]([O-])([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-phenylmethoxy-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12345013.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide](/img/structure/B12345015.png)
![(2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate](/img/structure/B12345023.png)


![Calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B12345039.png)
![1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B12345044.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12345049.png)



![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12345072.png)

![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate](/img/structure/B12345090.png)
